molecular formula C29H31N3O2 B11422303 1-(2,4-dimethylphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(2,4-dimethylphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11422303
M. Wt: 453.6 g/mol
InChI Key: PSSGHIBUBYVSBY-UHFFFAOYSA-N
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Description

1-(2,4-DIMETHYLPHENYL)-4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its intricate structure, which includes a pyrrolidinone ring, a benzodiazole moiety, and phenyl groups with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-DIMETHYLPHENYL)-4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole core, followed by the introduction of the pyrrolidinone ring and the phenyl substituents. Key steps may include:

    Formation of the Benzodiazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring can be introduced via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Attachment of Phenyl Groups: The phenyl groups with specific substituents can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-DIMETHYLPHENYL)-4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule, potentially altering its chemical properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific substituents on the phenyl rings or other parts of the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1-(2,4-DIMETHYLPHENYL)-4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders and cancer.

    Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic and optical properties.

    Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(2,4-DIMETHYLPHENYL)-4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    1-(2,4-DIMETHYLPHENYL)-3-(4-METHYLPHENOXY)PROPYL-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE: A structurally similar compound with slight variations in the substituents.

    1-(2,4-DIMETHYLPHENYL)-4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-THIONE: A thione derivative with potential differences in chemical reactivity and biological activity.

Uniqueness: The uniqueness of 1-(2,4-DIMETHYLPHENYL)-4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H31N3O2

Molecular Weight

453.6 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C29H31N3O2/c1-20-9-12-24(13-10-20)34-16-6-15-31-27-8-5-4-7-25(27)30-29(31)23-18-28(33)32(19-23)26-14-11-21(2)17-22(26)3/h4-5,7-14,17,23H,6,15-16,18-19H2,1-3H3

InChI Key

PSSGHIBUBYVSBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=C(C=C5)C)C

Origin of Product

United States

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